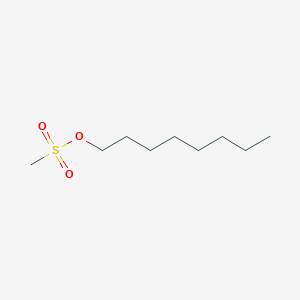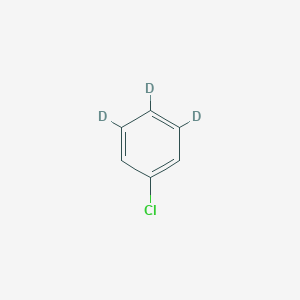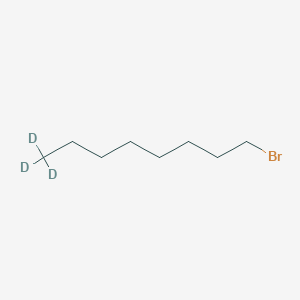
Octyl methanesulfonate
Descripción general
Descripción
Octyl methanesulfonate: is an organic compound with the molecular formula C₉H₂₀O₃S . It is an ester derived from methanesulfonic acid and octanol. This compound is known for its role as an alkylating agent, which means it can transfer an alkyl group to other molecules. This property makes it useful in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with octanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
CH3SO3H+C8H17OH→CH3SO3OC8H17+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where methanesulfonic acid and octanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials. This method ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: Octyl methanesulfonate undergoes nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile. For example, reacting with potassium cyanide (KCN) can produce octyl cyanide.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to methanesulfonic acid and octanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include cyanide ions (CN⁻), halide ions (Cl⁻, Br⁻), and alkoxide ions (RO⁻). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used. For example, with KCN, the product is octyl cyanide.
Hydrolysis: The products are methanesulfonic acid and octanol.
Aplicaciones Científicas De Investigación
Chemistry:
Phase Transfer Catalysis: Octyl methanesulfonate is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases (e.g., solid-liquid).
Biology and Medicine:
Alkylating Agent: It is used in research to study DNA alkylation and its effects on cellular processes. Alkylating agents are known to modify DNA and are used in cancer research to understand mechanisms of mutagenesis and carcinogenesis.
Industry:
Surfactants and Detergents: Due to its surfactant properties, this compound is used in the formulation of detergents and cleaning agents.
Electroplating: It is used in electroplating processes to improve the quality and adhesion of metal coatings.
Mecanismo De Acción
Mechanism: Octyl methanesulfonate acts as an alkylating agent by transferring its octyl group to nucleophilic sites on other molecules. This process involves the formation of a covalent bond between the octyl group and the nucleophile, resulting in the substitution of the methanesulfonate group.
Molecular Targets and Pathways:
DNA Alkylation: In biological systems, this compound can alkylate DNA bases, leading to mutations and potentially triggering DNA repair mechanisms.
Protein Modification: It can also modify proteins by alkylating amino acid residues, affecting protein function and interactions.
Comparación Con Compuestos Similares
Methyl Methanesulfonate: Another alkylating agent, but with a methyl group instead of an octyl group. It is commonly used in mutagenesis studies.
Ethyl Methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group. It is also used in genetic research.
Uniqueness: Octyl methanesulfonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it more suitable for applications requiring hydrophobic interactions, such as in surfactants and phase transfer catalysis.
Propiedades
IUPAC Name |
octyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3S/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJPLADOIKKOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472848 | |
| Record name | OCTYL METHANESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-52-8 | |
| Record name | OCTYL METHANESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the immobilized quaternary cation in triphase catalysis affect the reactivity of octyl methanesulfonate?
A1: Research has shown that increasing the size of the immobilized quaternary cation in triphase catalysts leads to enhanced catalytic activity for reactions involving this compound. [] This suggests that bulkier cations create a more favorable reaction environment around the active site, potentially influencing the anion-cation interactions and facilitating the reaction. For instance, catalysts with bulky cations containing different central atoms, like [resin]-CH2N+(C4H9)3 and [resin]-CH2P+(C4H9)3, displayed similar activities in various reactions, indicating the significance of steric effects over electronic effects in this context. []
Q2: Does intraparticle diffusion play a role in reactions involving this compound catalyzed by polymer-supported catalysts?
A2: Yes, intraparticle diffusion significantly impacts the overall reaction rate when polymer-supported catalysts are employed in reactions with this compound. [] Studies reveal that the effective diffusivity of this compound within the polymer resin decreases substantially with an increase in the degree of cross-linking. [] This highlights the importance of considering mass transfer limitations when designing and optimizing such catalytic systems.
Q3: Can the reactivity of this compound in nucleophilic substitution reactions be influenced by the presence of metal ions?
A3: The presence of alkali and alkaline-earth metal salts, complexed with polyether ligands, can significantly influence the reactivity of this compound in nucleophilic substitution reactions. [] Studies indicate that the catalytic effect of the metal ion increases with its Lewis acid character. The order of reactivity observed is Cs+∼ Rb+∼ K+ < Na+ < Li+ and Ba2+ < Sr2+ < Ca2+, suggesting that the ability of the polyether ligand to shield the metal ion charge plays a crucial role in the reaction's activation process. []
Q4: How does the chirality of alkyl methanesulfonates impact their mutagenic and cytotoxic properties?
A4: Research using the chiral molecule 2-butyl methanesulfonate (2-BMS) investigated the influence of chirality on the mutagenic and cytotoxic effects of alkyl methanesulfonates. [] Surprisingly, both the R and S enantiomers of 2-BMS, along with the racemic mixture, exhibited comparable cytotoxicity and mutagenicity in various cell lines (Chinese hamster V79, AS52) and Salmonella typhimurium strains (TA100, TA1535). [] This suggests that the mechanisms of mutagenesis, cytotoxicity, and induction of sister chromatid exchange (SCE) may not effectively distinguish between small (four-carbon) optically active DNA adducts formed by the enantiomers. []
Q5: What are the products formed during the solvolysis of 2-octyl methanesulfonate in the presence of sodium azide?
A5: While specific details about the products formed during the solvolysis of 2-octyl methanesulfonate in the presence of sodium azide are not provided in the abstracts, the research likely focuses on understanding the reaction mechanism and kinetics under these conditions. [, ] The presence of sodium azide, a strong nucleophile, suggests the possibility of competition between azide and the solvent molecules to react with the carbocation intermediate formed during solvolysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















